molecular formula C19H16ClNO2 B1531087 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160260-98-9

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1531087
CAS RN: 1160260-98-9
M. Wt: 325.8 g/mol
InChI Key: STQYYOUIZVRNSJ-UHFFFAOYSA-N
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Description

“6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular weight of 325.79 . It is used for research purposes .

Scientific Research Applications

Proteomics Research

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride: is utilized in proteomics research due to its reactivity and ability to interact with proteins. It’s used for labeling and detecting proteins, which is crucial for understanding protein structure, function, and interactions .

Drug Development

In the realm of pharmaceuticals, this compound serves as a precursor in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacophores with potential therapeutic effects .

Material Synthesis

This chemical serves as a building block in the synthesis of advanced materials. Its molecular structure allows for the creation of complex polymers and materials with specific optical or electronic properties .

Chemical Synthesis

The compound is a versatile reagent in chemical synthesis. It can undergo various chemical reactions, providing a pathway to synthesize a wide range of chemical entities with diverse structural motifs .

Biological Research

It’s used in biological research to study cell biology and biochemistry. The compound can be used to probe biological pathways and understand the molecular basis of diseases.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatography and spectrometry techniques to quantify or identify other substances .

Organic Electronics

Due to its electronic properties, this compound finds applications in the field of organic electronics, contributing to the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Catalysis

It can act as a ligand for catalysts in various chemical reactions, including those used in industrial processes, thereby enhancing reaction efficiency and selectivity .

Safety and Hazards

The safety and hazards associated with “6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride” are not specified in the search results. For safety data sheets (SDS) and other safety information, resources like Sigma-Aldrich or Santa Cruz Biotechnology can be consulted .

properties

IUPAC Name

6-ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-4-9-17-15(10-12)16(19(20)22)11-18(21-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQYYOUIZVRNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.